5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide
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Overview
Description
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, methyl, carbamoyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with cyanoacetamides under basic conditions, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE
- 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE
Uniqueness: The presence of the cyano group in 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H26N4O3S |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C30H26N4O3S/c1-19-9-13-23(14-10-19)33-26(35)18-38-30-25(17-31)28(21-11-15-24(37-3)16-12-21)27(20(2)32-30)29(36)34-22-7-5-4-6-8-22/h4-16H,18H2,1-3H3,(H,33,35)(H,34,36) |
InChI Key |
AXPLYQPIIRLNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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